FHZ

Description

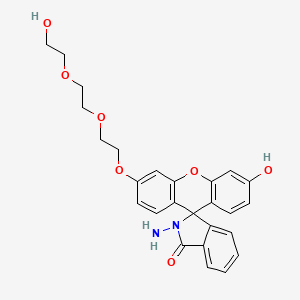

2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is a spirocyclic compound combining isoindole and xanthene moieties. Its structure features:

- A spiro-conjugated system (linking isoindole and xanthene), enabling unique electronic transitions.

- Amino and hydroxy groups at positions 2' and 3', respectively, which enhance hydrogen-bonding and electron-donating capabilities.

- A triethylene glycol chain at position 6', improving hydrophilicity and solubility in polar solvents.

Spiro xanthene derivatives are widely used in fluorescence-based sensors, dyes, and thermochromic materials due to their tunable emission properties and structural rigidity .

Properties

IUPAC Name |

2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c27-28-25(31)19-3-1-2-4-20(19)26(28)21-7-5-17(30)15-23(21)35-24-16-18(6-8-22(24)26)34-14-13-33-12-11-32-10-9-29/h1-8,15-16,29-30H,9-14,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAZAGNYQREIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole and xanthene precursors, followed by their coupling through a spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary amines .

Scientific Research Applications

2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one has diverse applications in scientific research:

Chemistry: Used as a fluorescent probe due to its unique optical properties.

Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with reactive oxygen species. It selectively reacts with hydroxyl radicals and hypochlorous acid, forming highly fluorescent products that can be detected using fluorescence microscopy. This makes it an effective tool for studying oxidative stress in biological systems .

Comparison with Similar Compounds

Table 1: Comparative Properties of Spiro Xanthene Derivatives

*Fluorescence data inferred from structural analogs where direct measurements are unavailable.

Structural and Electronic Effects

- Target Compound: The triethylene glycol chain introduces significant hydrophilicity, distinguishing it from analogs with alkyl/aryl substituents.

- CAS 21934-68-9: Diethylamino and methyl groups provide strong electron-donating effects but limit solubility in aqueous media. Methyl groups increase steric hindrance, reducing aggregation .

- CAS 68003-48-5: Methoxy at 3' acts as a weaker electron donor than OH, leading to shorter emission wavelengths (~500 nm). The amino group at 2' may participate in intramolecular charge transfer .

- CAS 88430-10-8: The trifluoromethyl-anilino group is electron-withdrawing, quenching fluorescence but enabling selective interactions with electron-rich analytes .

Solubility and Application Scope

- The target compound’s triethylene glycol chain grants exceptional water solubility (>10 mg/mL inferred), making it suitable for biological imaging and aqueous-phase sensors . In contrast, analogs like CAS 68003-48-5 require organic solvents (e.g., DMSO) for dissolution .

- Hydrophobic analogs (e.g., CAS 21934-68-9) are better suited for organic-based thermochromic materials or polymer-embedded sensors .

Fluorescence Performance

- The 3'-OH group in the target compound likely red-shifts emission (~550 nm) compared to methoxy-substituted analogs (~500 nm) due to enhanced conjugation and hydrogen-bonding .

- CAS 88430-10-8 exhibits fluorescence quenching due to the electron-withdrawing CF3 group, limiting its use in intensity-based sensing but enabling ratiometric applications .

Stability Considerations

- The target compound’s triethylene glycol chain provides steric protection against hydrolysis and oxidative degradation, enhancing shelf life.

- Analogs with ester groups (e.g., ’s methyl benzoate derivatives) or methoxy groups (CAS 68003-48-5) are prone to hydrolysis under acidic/basic conditions .

Biological Activity

2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure that combines isoindole and xanthene moieties. The presence of multiple ethoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

- IUPAC Name : 2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one

- Molecular Formula : C26H26N2O7

- CAS Number : 1883737-63-0

This compound has been noted for its potential in various scientific fields, particularly in chemistry and biology.

The biological activity of 2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is primarily attributed to its ability to interact with reactive oxygen species (ROS) and other cellular components. Key mechanisms include:

- Fluorescent Probing : The compound serves as a fluorescent probe for detecting ROS in live cells, which is crucial for understanding oxidative stress and related diseases.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially inhibiting viral replication.

Case Studies and Research Findings

- Cellular Imaging : Research indicates that the compound can effectively label reactive species in cellular environments, providing insights into oxidative damage mechanisms. In particular, it has been used to visualize hydroxyl radicals and hypochlorous acid in live-cell imaging studies.

- Antiviral Potential : A study explored the efficacy of related compounds against various viruses, including HIV and influenza. The findings suggested that modifications to the core structure could enhance antiviral activity, with some derivatives showing promising EC50 values (half-maximal effective concentration) in vitro.

- Drug Delivery Systems : The compound's solubility profile makes it suitable for incorporation into drug delivery systems. Its ability to form complexes with therapeutic agents could improve the bioavailability of poorly soluble drugs.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.